3-Bromo-2-fluorophenylisothiocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

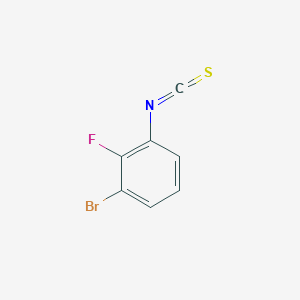

3-Bromo-2-fluorophenylisothiocyanate is an organic compound with the molecular formula C7H3BrFNS. It is a derivative of phenylisothiocyanate, where the phenyl ring is substituted with bromine and fluorine atoms at the 3 and 2 positions, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluorophenylisothiocyanate typically involves the reaction of 3-bromo-2-fluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

Starting Material: 3-Bromo-2-fluoroaniline

Reagent: Thiophosgene (CSCl2)

Solvent: Anhydrous dichloromethane (CH2Cl2)

Conditions: The reaction mixture is stirred at room temperature for several hours.

The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for safety and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and control .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-2-fluorophenylisothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the electron-withdrawing bromine and fluorine atoms.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, tetrahydrofuran (THF)

Catalysts: Base catalysts such as triethylamine (TEA) or pyridine

Major Products Formed

Thioureas: Formed by the reaction with amines

Carbamates: Formed by the reaction with alcohols

Dithiocarbamates: Formed by the reaction with thiols

Aplicaciones Científicas De Investigación

3-Bromo-2-fluorophenylisothiocyanate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and as a reagent in various coupling reactions.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, through the formation of thiourea linkages.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules with anticancer and antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-fluorophenylisothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of stable thiourea, carbamate, or dithiocarbamate linkages, depending on the nucleophile involved. The presence of bromine and fluorine atoms further enhances the electrophilicity of the isothiocyanate group, facilitating these reactions .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-2-fluorophenylisothiocyanate: Similar structure but with the bromine atom at the 4 position instead of the 3 position.

3-Bromo-4-fluorophenylisothiocyanate: Similar structure but with the fluorine atom at the 4 position instead of the 2 position.

2-Bromo-3-fluorophenylisothiocyanate: Similar structure but with the bromine and fluorine atoms swapped positions.

Uniqueness

3-Bromo-2-fluorophenylisothiocyanate is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and the types of reactions it can undergo. This unique substitution pattern can lead to different reactivity profiles and product distributions compared to its isomers .

Actividad Biológica

3-Bromo-2-fluorophenylisothiocyanate (BFPI) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

BFPI is characterized by the presence of a bromine atom and a fluorine atom on a phenyl ring, along with an isothiocyanate functional group. The structure can be represented as follows:

This configuration enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.

The biological activity of BFPI is primarily attributed to its electrophilic isothiocyanate group. This group can react with nucleophiles in biomolecules, leading to modifications that may alter biological pathways. The potential mechanisms include:

- Covalent Bond Formation : The isothiocyanate group can form covalent bonds with amino groups in proteins, affecting their function.

- Inhibition of Enzymatic Activity : BFPI may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, potentially through disruption of microbial cell integrity.

Anticancer Properties

BFPI has been investigated for its anticancer effects across various cancer cell lines. Research indicates that it may induce apoptosis and inhibit cell proliferation. For instance:

- IC50 Values : Studies have reported IC50 values ranging from 7 to 20 µM against different cancer types, demonstrating significant cytotoxicity (Table 1) .

Antimicrobial Activity

BFPI exhibits antimicrobial properties against several bacterial strains. A study highlighted its effectiveness against E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory activity by modulating pathways associated with inflammation, although specific molecular targets remain to be fully elucidated.

Case Studies

- In vitro Studies : A series of experiments demonstrated that BFPI effectively inhibited the growth of various cancer cell lines, leading to significant reductions in viability and alterations in cell morphology.

- Animal Models : Preliminary studies using animal models have indicated that BFPI could reduce tumor size in xenograft models, although further studies are needed to confirm these findings.

Toxicological Profile

Despite its promising biological activities, BFPI's safety profile must be considered:

Propiedades

IUPAC Name |

1-bromo-2-fluoro-3-isothiocyanatobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLKYOSUQGDVCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.